![molecular formula C101H112O12P4 B2610929 (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) CAS No. 864923-51-3](/img/structure/B2610929.png)
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide)
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Description
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) is a useful research compound. Its molecular formula is C101H112O12P4 and its molecular weight is 1641.89. The purity is usually 95%.
BenchChem offers high-quality (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Studies using weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) methods have shown that RSH1 enhances inhibition efficiency and reduces corrosion attack when added to the acidic solution .
- RSH1 can serve as a versatile starting material for nucleophilic aromatic substitution (SNAr). It reacts with a broad range of O-, N-, S-, and C-nucleophiles, primarily at the 4-para-position .
- Complexes derived from RSH1 exhibit intriguing structural features. For instance:
Corrosion Inhibition
Organic Synthesis
Coordination Chemistry
properties
IUPAC Name |
5-(diphenylphosphorylmethoxymethyl)-1-[3-[5-(diphenylphosphorylmethoxymethyl)-3-methyl-2-propoxyphenyl]-2,2-bis[[5-(diphenylphosphorylmethoxymethyl)-3-methyl-2-propoxyphenyl]methyl]propyl]-3-methyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H112O12P4/c1-9-53-110-97-77(5)57-81(69-106-73-114(102,89-37-21-13-22-38-89)90-39-23-14-24-40-90)61-85(97)65-101(66-86-62-82(58-78(6)98(86)111-54-10-2)70-107-74-115(103,91-41-25-15-26-42-91)92-43-27-16-28-44-92,67-87-63-83(59-79(7)99(87)112-55-11-3)71-108-75-116(104,93-45-29-17-30-46-93)94-47-31-18-32-48-94)68-88-64-84(60-80(8)100(88)113-56-12-4)72-109-76-117(105,95-49-33-19-34-50-95)96-51-35-20-36-52-96/h13-52,57-64H,9-12,53-56,65-76H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHKIIXPJCVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(CC4=C(C(=CC(=C4)COCP(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C)OCCC)(CC7=C(C(=CC(=C7)COCP(=O)(C8=CC=CC=C8)C9=CC=CC=C9)C)OCCC)CC1=C(C(=CC(=C1)COCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H112O12P4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1641.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(((((2,2-Bis(5-(((diphenylphosphoryl)methoxy)methyl)-3-methyl-2-propoxybenzyl)propane-1,3-diyl)bis(3-methyl-4-propoxy-5,1-phenylene))bis(methylene))bis(oxy))bis(methylene))bis(diphenylphosphine oxide) |
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